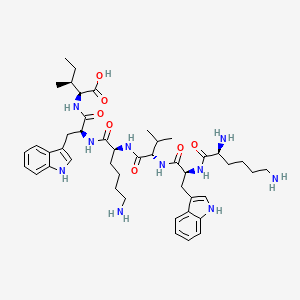![molecular formula C18H12N2 B12536319 Benzonitrile, 4-[(1-azulenylmethylene)amino]- CAS No. 652142-30-8](/img/structure/B12536319.png)
Benzonitrile, 4-[(1-azulenylmethylene)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[(1-azulenylmethylene)amino]- is an aromatic compound characterized by the presence of a benzonitrile group and an azulenylmethyleneamino moiety. This compound is notable for its unique structure, which includes multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1-azulenylmethylene)amino]- typically involves the reaction of 4-aminobenzonitrile with azulenylmethylene compounds under specific conditions. One common method involves the use of a condensation reaction where the amino group of 4-aminobenzonitrile reacts with the aldehyde group of an azulenylmethylene compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of benzonitrile, 4-[(1-azulenylmethylene)amino]- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[(1-azulenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[(1-azulenylmethylene)amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[(1-azulenylmethylene)amino]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-Aminobenzonitrile: Contains an amino group in addition to the nitrile group, making it a precursor for the synthesis of more complex derivatives.
Azulenylmethylene Compounds: Compounds containing the azulenylmethylene moiety, which imparts unique properties to the molecules.
Uniqueness
Benzonitrile, 4-[(1-azulenylmethylene)amino]- is unique due to its combination of a benzonitrile group and an azulenylmethyleneamino moiety. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
652142-30-8 |
|---|---|
Molekularformel |
C18H12N2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-(azulen-1-ylmethylideneamino)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-12-14-6-10-17(11-7-14)20-13-16-9-8-15-4-2-1-3-5-18(15)16/h1-11,13H |
InChI-Schlüssel |
PENCJOFKUDTOKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=NC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)





![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)




